

A Comprehensive Technical Review of 3-Bromo-1-butene: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name: **3-Bromo-1-butene**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-butene is a versatile bifunctional organic compound featuring both a reactive allylic bromide and a terminal double bond. This unique structural arrangement makes it a valuable intermediate in a variety of organic transformations, including alkylations, cross-coupling reactions, and the construction of more complex molecular frameworks.^[1] Its ability to generate a resonance-stabilized allylic carbocation or radical intermediate governs its reactivity, making it a subject of interest in mechanistic and synthetic organic chemistry. This technical guide provides a comprehensive review of the synthesis, properties, reactivity, and potential applications of **3-Bromo-1-butene** for professionals in research and drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of **3-Bromo-1-butene** are summarized below. This data is essential for its safe handling, reaction setup, and purification.

Property	Value	Reference
Molecular Formula	C ₄ H ₇ Br	[2]
Molecular Weight	135.00 g/mol	[2]
CAS Number	22037-73-6	[2]
Appearance	Colorless liquid	N/A
Density	1.307 g/cm ³	[LookChem Data]
Boiling Point	88.7 °C at 760 mmHg	[LookChem Data]
Flash Point	7.2 °C	[LookChem Data]
Refractive Index	1.4686	[LookChem Data]
Melting Point	-115.07 °C (estimate)	[LookChem Data]
Vapor Pressure	68.2 mmHg at 25°C	[LookChem Data]
LogP	1.95580	[LookChem Data]
Exact Mass	133.97311 Da	[2]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of **3-Bromo-1-butene**. While precise experimental spectra are proprietary to databases, the expected chemical shifts can be estimated based on its structure and data from analogous compounds.

Table 2: Estimated ¹H NMR Spectral Data (Solvent: CDCl₃)

Proton Assignment	Estimated Chemical Shift (ppm)	Multiplicity
H-1 (=CH ₂)	5.2 - 5.4	m
H-2 (-CH=)	5.7 - 6.0	m
H-3 (-CHBr)	4.3 - 4.6	m
H-4 (-CH ₃)	1.7 - 1.9	d

Note: The olefinic protons (H-1, H-2) will exhibit complex splitting due to geminal and vicinal coupling. The methine proton (H-3) is coupled to both the olefinic and methyl protons. The methyl protons (H-4) will appear as a doublet.

Table 3: Estimated ^{13}C NMR Spectral Data (Solvent: CDCl_3)[1][3][4]

Carbon Assignment	Estimated Chemical Shift (ppm)
C-1 ($=\text{CH}_2$)	~118
C-2 ($-\text{CH}=$)	~138
C-3 ($-\text{CHBr}$)	~50
C-4 ($-\text{CH}_3$)	~25

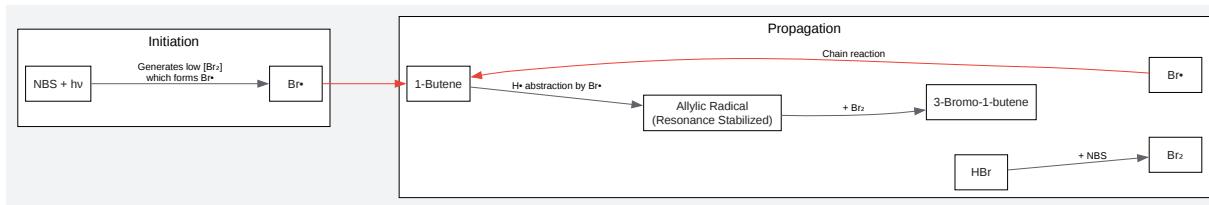
Note: The presence of the electronegative bromine atom deshields C-3, shifting it downfield. The sp^2 hybridized carbons of the double bond appear in the typical alkene region of the spectrum.

Synthesis of 3-Bromo-1-butene

There are two primary synthetic routes for the preparation of **3-Bromo-1-butene**, each leveraging different starting materials and reaction mechanisms.

Allylic Bromination of 1-Butene

The most direct method is the allylic bromination of 1-butene using N-Bromosuccinimide (NBS) in the presence of a radical initiator or light ($\text{h}\nu$).[5][6] This reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the allylic position due to the formation of a resonance-stabilized allylic radical.[7] The low concentration of Br_2 generated from the reaction of HBr with NBS prevents the competing electrophilic addition to the double bond.[7][8]



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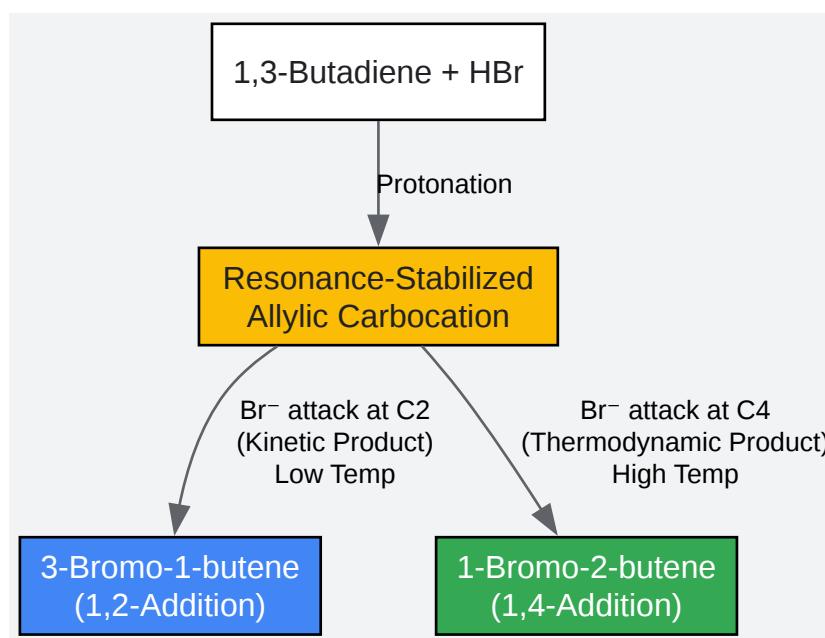
Figure 1. Workflow for the allylic bromination of 1-butene using NBS.

- Setup: A round-bottom flask is charged with N-Bromosuccinimide (NBS) and a non-polar solvent such as carbon tetrachloride (CCl₄). The flask is equipped with a reflux condenser and a magnetic stirrer.
- Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) is added, or the flask is irradiated with a UV lamp.
- Reaction: 1-Butene is bubbled through the solution or added as a condensed liquid at low temperature. The mixture is heated to reflux to sustain the radical chain reaction.
- Workup: After the reaction is complete (monitored by GC or TLC), the mixture is cooled. The solid succinimide byproduct is removed by filtration.
- Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation.

Electrophilic Addition to 1,3-Butadiene

3-Bromo-1-butene can also be synthesized by the electrophilic addition of hydrogen bromide (HBr) to 1,3-butadiene. This reaction typically yields a mixture of two isomers: the 1,2-addition product (**3-bromo-1-butene**) and the 1,4-addition product (1-bromo-2-butene).[9][10] The product ratio is highly dependent on the reaction temperature.[9][11]

- Kinetic Control (Low Temperature, e.g., -80 °C): At low temperatures, the reaction is irreversible, and the major product is the one that is formed fastest. The 1,2-addition product, **3-bromo-1-butene**, predominates because the activation energy for the attack of the bromide ion on the secondary carbocation is lower.[12]
- Thermodynamic Control (Higher Temperature, e.g., 40 °C): At higher temperatures, the reaction becomes reversible, allowing the products to equilibrate. The major product is the more stable isomer, which is the 1,4-addition product (1-bromo-2-butene), due to its more highly substituted internal double bond.[9][12]



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Figure 2. Kinetic vs. Thermodynamic control in the hydrobromination of 1,3-butadiene.

- Setup: A reaction vessel equipped for low-temperature reactions (e.g., a three-neck flask with a dry ice/acetone condenser and a gas inlet) is charged with a suitable solvent (e.g., a non-polar aprotic solvent).

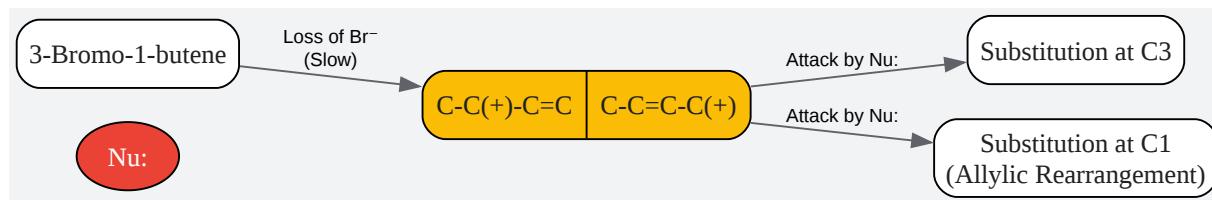
- Reaction: 1,3-Butadiene gas is condensed into the cooled vessel at the desired reaction temperature (e.g., -80 °C for kinetic control). A stoichiometric amount of HBr is then slowly bubbled through the solution.
- Quenching: The reaction is allowed to proceed for a set time, after which it is quenched by pouring it into a cold, dilute aqueous solution of sodium bicarbonate to neutralize excess acid.
- Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).
- Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed. The resulting mixture of 1,2- and 1,4-addition products is then separated and purified, typically by fractional distillation.

Key Reactions and Reactivity

The dual functionality of **3-bromo-1-butene** allows it to participate in a wide range of chemical reactions, making it a valuable synthetic intermediate.

Nucleophilic Substitution (S_n1)

As a secondary allylic halide, **3-bromo-1-butene** readily undergoes S_n1 reactions. The rate-determining step is the formation of a resonance-stabilized allylic carbocation, which is significantly more stable than a simple secondary carbocation. This delocalization of the positive charge can lead to nucleophilic attack at either C1 or C3, potentially resulting in a mixture of products.



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Figure 3. S_n1 mechanism showing the resonance-stabilized carbocation intermediate.

Grignard Reagent Formation

The carbon-bromine bond in **3-bromo-1-butene** can be used to form a Grignard reagent. This transformation inverts the polarity of the C3 carbon, turning it from an electrophile into a potent nucleophile. The resulting butenylmagnesium bromide is a valuable tool for forming new carbon-carbon bonds.

- **Setup:** All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). A round-bottom flask is charged with magnesium turnings and an anhydrous ether solvent (e.g., diethyl ether or THF).[13]
- **Initiation:** A small amount of **3-bromo-1-butene** is added to the magnesium. The reaction is often initiated by gentle heating, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[13]
- **Formation:** The remaining **3-bromo-1-butene**, dissolved in anhydrous ether, is added dropwise at a rate that maintains a gentle reflux. The reaction is complete when most of the magnesium has been consumed.
- **Reaction with Electrophile:** The freshly prepared Grignard reagent is then typically used immediately. An electrophile (e.g., an aldehyde, ketone, or CO₂) dissolved in anhydrous ether is added slowly to the Grignard solution, usually at a reduced temperature (e.g., 0 °C).
- **Workup:** After the reaction is complete, it is quenched by the slow addition of a cold, saturated aqueous solution of ammonium chloride or dilute acid (e.g., 1M HCl).[13]
- **Purification:** The product is extracted into an organic solvent, washed, dried, and purified by standard methods such as column chromatography or distillation.

Applications in Pharmaceutical and Fine Chemical Synthesis

While specific examples of **3-bromo-1-butene** in the synthesis of marketed drugs are not widely documented in public literature, its structural motifs are relevant to the synthesis of bioactive molecules. Allylic and homoallylic structures are common in natural products and pharmaceuticals. As a reactive intermediate, **3-bromo-1-butene** serves as a building block for introducing the butenyl group into larger molecules.[1] Its isomer, 4-bromo-1-butene, is noted

for its role as a precursor in the development of certain anticancer agents and compounds for neurodegenerative diseases, highlighting the potential utility of such bromoalkenes in medicinal chemistry.[13] The reactivity of **3-bromo-1-butene** makes it a candidate for similar applications in the synthesis of complex targets.

Safety and Handling

3-Bromo-1-butene is a flammable liquid with a low flash point and should be handled with appropriate safety precautions.

- **Handling:** Work in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. All equipment should be properly grounded to prevent static discharge.
- **Personal Protective Equipment (PPE):** Wear safety goggles, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.
- **Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

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